molecular formula C10H9NO B579617 2-Methyl-1H-indole-6-carbaldehyde CAS No. 18871-11-9

2-Methyl-1H-indole-6-carbaldehyde

Cat. No.: B579617
CAS No.: 18871-11-9
M. Wt: 159.188
InChI Key: JWNMCDWTLBJSSF-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-6-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-Methyl-1H-indole-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where indole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding indole-3-carbaldehyde. Subsequent methylation at the 2-position yields this compound .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

2-Methyl-1H-indole-6-carbaldehyde can be compared with other indole derivatives, such as:

    1H-Indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position.

    2-Methyl-1H-indole-3-carbaldehyde: Similar in structure but with the aldehyde group at the 3-position and a methyl group at the 2-position.

    1-Methyl-1H-indole-6-carbaldehyde: Similar in structure but with a methyl group at the 1-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

IUPAC Name

2-methyl-1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-4-9-3-2-8(6-12)5-10(9)11-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNMCDWTLBJSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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